molecular formula C10H14O3S B152793 Propyl p-toluenesulfonate CAS No. 599-91-7

Propyl p-toluenesulfonate

Cat. No. B152793
CAS No.: 599-91-7
M. Wt: 214.28 g/mol
InChI Key: JTTWNTXHFYNETH-UHFFFAOYSA-N
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Patent
US08524695B2

Procedure details

A 100 L glass, jacketed reactor was charged with 1-propanol (2.098 kg; 34.9 mol), triethylamine (4.585 kg; 45.3 mol; 1.3 equivalents) and DCM (20.1 L). The mixture was cooled to a temperature of about 5° C. to 15° C. and cautiously charged with a solution of p-toluenesulfonyl chloride (6 kg; 31.47 mol; 0.9 equivalents) in DCM (10.5 L) over 30 minutes. Once the addition was complete, the mixture was warmed to a temperature of about 18° C. to 22° C. and stirred for 12 hours. The reaction mixture was assayed by 1H NMR (in CDCl3) and deemed complete. HCl (6 N; 2.98 L) was cautiously charged while maintaining the temperature below 25° C. The aqueous phase was removed, and the organic phase was washed 2× with water (21 L each wash), dried with MgSO4, and filtered over Celite®. The filtered solids were then washed with DCM (4 L) and concentrated to a residue. The residue was dissolved in heptane and concentrated again to afford a final propyl tosylate product (6.385 kg, 95% yield).
[Compound]
Name
glass
Quantity
100 L
Type
reactant
Reaction Step One
Quantity
2.098 kg
Type
reactant
Reaction Step Two
Quantity
4.585 kg
Type
reactant
Reaction Step Two
Name
Quantity
20.1 L
Type
solvent
Reaction Step Two
Quantity
6 kg
Type
reactant
Reaction Step Three
Name
Quantity
10.5 L
Type
solvent
Reaction Step Three
Name
Quantity
2.98 L
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][CH3:3].C(N(CC)CC)C.[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1.Cl>C(Cl)Cl>[S:18]([C:15]1[CH:16]=[CH:17][C:12]([CH3:22])=[CH:13][CH:14]=1)([O:4][CH2:1][CH2:2][CH3:3])(=[O:20])=[O:19]

Inputs

Step One
Name
glass
Quantity
100 L
Type
reactant
Smiles
Step Two
Name
Quantity
2.098 kg
Type
reactant
Smiles
C(CC)O
Name
Quantity
4.585 kg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20.1 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
6 kg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
10.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
2.98 L
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to a temperature of about 5° C. to 15° C.
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to a temperature of about 18° C. to 22° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 25° C
CUSTOM
Type
CUSTOM
Details
The aqueous phase was removed
WASH
Type
WASH
Details
the organic phase was washed 2× with water (21 L each wash)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered over Celite®
WASH
Type
WASH
Details
The filtered solids were then washed with DCM (4 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in heptane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
S(=O)(=O)(OCCC)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.385 kg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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